![molecular formula C19H22N2O4 B4267854 N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide](/img/structure/B4267854.png)
N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide
描述
N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide, also known as DAPTA, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in the treatment of various diseases. DAPTA is a cyclic peptide that targets the chemokine receptor CXCR4, which is involved in a variety of physiological and pathological processes, including immune cell trafficking, tumor growth and metastasis, and HIV infection.
作用机制
N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide binds to the extracellular loops of CXCR4 and stabilizes the receptor in an inactive conformation, preventing its activation by ligands such as CXCL12. This results in the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration. N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide also induces receptor internalization and degradation, leading to a decrease in cell surface expression of CXCR4. The inhibition of CXCR4 signaling by N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide has been shown to induce apoptosis and inhibit proliferation and migration of cancer cells, as well as block HIV entry into host cells.
Biochemical and Physiological Effects
N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide has been shown to have a high affinity and specificity for CXCR4, with a dissociation constant (Kd) in the nanomolar range. N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide has also been shown to be stable in human serum and to have a long half-life in vivo. The pharmacokinetics and pharmacodynamics of N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide have been investigated in preclinical models and clinical trials, and the compound has been shown to be well-tolerated and safe. N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide has been shown to have anti-tumor, anti-HIV, and anti-inflammatory effects in vitro and in vivo, and its efficacy has been evaluated in animal models and clinical trials.
实验室实验的优点和局限性
N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide has several advantages for lab experiments, including its high affinity and specificity for CXCR4, its stability in human serum, and its well-established synthesis method. N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide can be easily synthesized and purified using standard peptide chemistry, and its purity and yield can be optimized by adjusting the reaction conditions and purification methods. N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide can be used in a variety of experimental settings, including cell culture, animal models, and clinical trials. However, N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide also has some limitations for lab experiments, including its high cost and limited availability, as well as its potential toxicity and off-target effects. N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide should be used with caution in experimental settings, and its efficacy and safety should be evaluated carefully.
未来方向
N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide has several potential future directions for research and development, including its application in combination therapy, its modification for improved pharmacokinetics and pharmacodynamics, and its evaluation in additional disease models. N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide has been shown to have synergistic effects with other anti-tumor and anti-HIV agents, and its combination with other therapeutic agents may enhance its efficacy and reduce its toxicity. Moreover, N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide can be modified to improve its pharmacokinetics and pharmacodynamics, such as by conjugation with polyethylene glycol (PEG) or by introduction of non-natural amino acids. Finally, N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide can be evaluated in additional disease models, such as autoimmune disorders, cardiovascular diseases, and neurodegenerative diseases, to investigate its potential therapeutic applications in these areas.
Conclusion
N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide is a small molecule inhibitor that targets the chemokine receptor CXCR4 and has potential therapeutic applications in various diseases, including cancer, HIV infection, and inflammatory disorders. N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide is synthesized by solid-phase peptide synthesis and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide has several potential future directions for research and development, and its application in combination therapy, modification for improved pharmacokinetics and pharmacodynamics, and evaluation in additional disease models may enhance its efficacy and reduce its toxicity.
科学研究应用
N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV infection, and inflammatory disorders. The chemokine receptor CXCR4 is overexpressed in many types of cancer, and its activation promotes tumor growth, angiogenesis, and metastasis. N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide has been shown to inhibit CXCR4 signaling and reduce tumor growth and metastasis in preclinical models of breast cancer, prostate cancer, and glioblastoma. In addition, N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide has been investigated as a potential therapeutic agent for HIV infection, as CXCR4 is a co-receptor for HIV entry into host cells. N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide has been shown to block HIV infection in vitro and in vivo, and its efficacy has been evaluated in clinical trials. Moreover, N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide has been studied for its anti-inflammatory properties, as CXCR4 is involved in the recruitment of immune cells to inflammatory sites. N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide has been shown to reduce inflammation in preclinical models of rheumatoid arthritis, multiple sclerosis, and colitis.
属性
IUPAC Name |
N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-2-(4-methylphenoxy)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-10-3-7-14(8-4-10)25-11(2)17(22)20-21-18(23)15-12-5-6-13(9-12)16(15)19(21)24/h3-4,7-8,11-13,15-16H,5-6,9H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCRUYWZCROQEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NN2C(=O)C3C4CCC(C4)C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-2-(4-methylphenoxy)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。